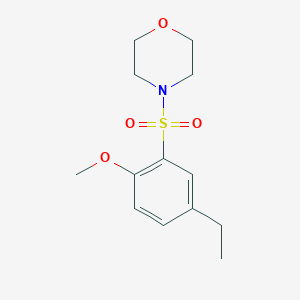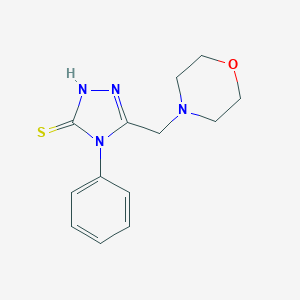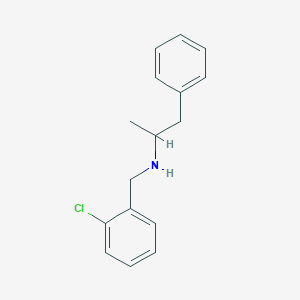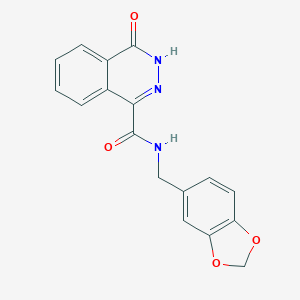
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is a chemical compound that belongs to the class of sulfonylmorpholines. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the reduction of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine can have several biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been shown to induce cell death in cancer cells by activating certain pathways that lead to apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in lab experiments is its unique chemical properties. It has been shown to have a high degree of solubility in water, which makes it easy to work with in aqueous solutions. Additionally, it has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. However, one of the main limitations of using 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine. One area of research is the development of new synthetic methods that can produce the compound in a more cost-effective manner. Additionally, there is ongoing research into the potential use of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is ongoing research into the mechanism of action of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine, which could lead to the development of new therapeutic agents with similar properties.
Synthesis Methods
The synthesis of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine involves the reaction of 5-ethyl-2-methoxyphenylamine with chlorosulfonyl isocyanate in the presence of a base. The resulting product is then treated with morpholine to form 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine. This synthesis method has been reported in several scientific publications and is considered reliable.
Scientific Research Applications
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine has been used in scientific research for its potential as a therapeutic agent for several diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(5-ethyl-2-methoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-11-4-5-12(17-2)13(10-11)19(15,16)14-6-8-18-9-7-14/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKAMWNRKYUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)

![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)
![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)